3-(Perfluorohexyl)aniline

Description

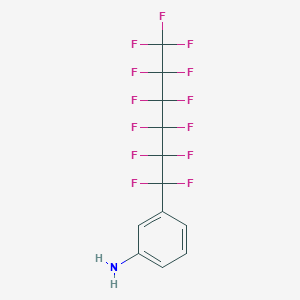

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6F13N/c13-7(14,5-2-1-3-6(26)4-5)8(15,16)9(17,18)10(19,20)11(21,22)12(23,24)25/h1-4H,26H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSHAXUHMVBEXQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6F13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10895722 | |

| Record name | 3-(Tridecafluorohexyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10895722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

411.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119534-79-1 | |

| Record name | 3-(Tridecafluorohexyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10895722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Strategic Methodologies for the Synthesis of 3 Perfluorohexyl Aniline

Direct Perfluoroalkylation Approaches to Aromatic Systems

Direct C-H perfluoroalkylation offers an atom-economical route to fluorinated aromatics. These methods can be broadly categorized into radical-mediated and transition metal-catalyzed pathways.

Radical-Mediated Perfluoroalkylation Strategies

Radical perfluoroalkylation is a prominent method for the formation of C-C bonds between an aromatic ring and a perfluoroalkyl chain. The electrophilic nature of perfluoroalkyl radicals makes them suitable for reacting with electron-rich aromatic compounds like aniline (B41778). However, the inherent ortho- and para-directing nature of the amino group in aniline often leads to a mixture of isomers, making the synthesis of the pure meta-isomer a significant challenge.

Visible-light photoredox catalysis using organic dyes has emerged as a mild and effective method for generating perfluoroalkyl radicals from perfluoroalkyl iodides. Rose Bengal, an inexpensive organic dye, can act as a photocatalyst to initiate the homolytic aromatic substitution (HAS) of anilines. openochem.org In a typical reaction, the excited state of Rose Bengal facilitates the formation of a perfluorohexyl radical from perfluorohexyl iodide. This radical then attacks the aniline ring. While this method is effective for perfluoroalkylation, it generally yields a mixture of ortho- and para-isomers when aniline is the substrate. For instance, the perfluorohexylation of 4-nitroaniline, an electron-deficient aniline derivative, has been shown to yield the corresponding 2-perfluorohexyl-4-nitroaniline, demonstrating the feasibility of the reaction, although not the desired meta-selectivity on an unsubstituted aniline. openochem.org

A proposed mechanism for the Rose Bengal-photocatalyzed perfluoroalkylation of anilines involves the following key steps:

Excitation of the Rose Bengal photocatalyst by visible light.

Single electron transfer (SET) from the excited photocatalyst to the perfluoroalkyl iodide, generating a perfluoroalkyl radical and the oxidized photocatalyst.

Addition of the electrophilic perfluoroalkyl radical to the electron-rich aniline ring, forming a radical cation intermediate.

Rearomatization of the intermediate to yield the perfluoroalkylated aniline product and regeneration of the ground-state photocatalyst.

| Substrate | Perfluoroalkyl Source | Photocatalyst | Solvent | Product(s) | Yield (%) | Reference |

| 4-Nitroaniline | Perfluorohexyl iodide | Rose Bengal | Acetonitrile | 2-Perfluorohexyl-4-nitroaniline | 30 | openochem.org |

| Aniline | Perfluoroalkyl iodides | Rose Bengal | Acetonitrile | ortho- and para-isomers | Good to Excellent | openochem.org |

Table 1: Photo-Organocatalytic Perfluoroalkylation of Aniline Derivatives

Perfluoroalkylation of anilines can also be achieved without the use of metal or organic photocatalysts. One such method involves the use of a complex formed between N,N,N′,N′-tetramethylethylenediamine (TMEDA) and iodine, which upon irradiation with visible light can generate perfluoroalkyl radicals from perfluoroalkyl iodides. wikipedia.org This approach offers a mild and environmentally benign route to perfluoroalkylated anilines. However, similar to other radical methods, achieving meta-selectivity with aniline remains a hurdle.

Another strategy involves the use of sodium dithionite (B78146) (Na₂S₂O₄) to trigger the perfluoroalkylation of aromatic amines. This method has been successfully applied to the perfluoroalkylation of various aromatic amines in DMSO. wikipedia.org While specific data for 3-(perfluorohexyl)aniline is not detailed, the general applicability to aniline derivatives suggests its potential, though likely with a mixture of isomers.

The initiation of radical perfluoroalkylation typically involves the generation of a perfluoroalkyl radical from a suitable precursor, most commonly a perfluoroalkyl iodide. This can be achieved through various means, including:

Photochemical Initiation: Absorption of light by a photocatalyst, which then interacts with the perfluoroalkyl iodide. openochem.orgwikipedia.org

Chemical Initiation: Use of radical initiators like peroxides or the decomposition of reagents like sodium dithionite. wikipedia.org

Once generated, the electrophilic perfluoroalkyl radical readily adds to the electron-rich aromatic ring of aniline. wikipedia.org This addition is generally not highly regioselective, leading to a mixture of ortho- and para-substituted products due to the directing effect of the amino group. The resulting radical cation intermediate then undergoes rearomatization to form the final product. The propagation of the radical chain can occur through various pathways, depending on the specific reaction conditions.

Transition Metal-Catalyzed Perfluoroalkylation Methods

Transition metal catalysis provides an alternative avenue for the direct functionalization of C-H bonds. While significant progress has been made in ortho- and para-C-H functionalization, achieving meta-selectivity remains a formidable challenge.

The direct C-H functionalization of anilines to introduce a perfluoroalkyl group at the meta-position is a highly sought-after but challenging transformation. The inherent electronic properties of the amino group favor ortho and para substitution. To overcome this, strategies involving directing groups are often employed. These directing groups are temporarily installed on the aniline to guide the metal catalyst to the desired meta-position. After the C-H functionalization reaction, the directing group is removed.

While this strategy has been successfully applied for other types of C-H functionalization like arylation, its application in perfluoroalkylation of anilines is less documented. The development of a suitable directing group that is compatible with the conditions required for perfluoroalkylation is a key area of ongoing research.

Given the challenges of direct meta-perfluoroalkylation, multi-step synthetic sequences are often a more practical approach to obtain this compound. One such strategy involves starting with a substrate that already has a meta-directing group, such as nitrobenzene (B124822). The perfluoroalkylation of nitrobenzene would be expected to favor the meta-position. The resulting 3-(perfluorohexyl)nitrobenzene can then be reduced to the target this compound.

Alternatively, a halogen atom can be introduced at the meta-position of a perfluorohexyl-substituted benzene (B151609) ring, followed by a nucleophilic aromatic substitution or a transition-metal-catalyzed amination reaction like the Buchwald-Hartwig amination or the Ullmann condensation to install the amino group. openochem.orgnih.govyoutube.com Another classical approach could involve the Sandmeyer reaction, where a diazonium salt derived from a suitable precursor is converted to the desired amine. wikipedia.org

Cross-Coupling Methodologies Utilizing Perfluoroalkyl Halides

The direct introduction of a perfluorohexyl group onto an aromatic ring via cross-coupling reactions represents a powerful and convergent synthetic strategy. These methods typically involve the reaction of an organometallic aniline derivative with a perfluoroalkyl halide, or conversely, a halogenated aniline with a perfluoroalkyl-metal reagent, in the presence of a transition metal catalyst, most commonly palladium.

A key approach involves the palladium-catalyzed cross-coupling of aryltrialkoxysilanes with aryl bromides. gelest.com In the context of this compound synthesis, this could involve the reaction of a silylated aniline with a perfluorohexyl bromide. The versatility of silicon-based cross-coupling is demonstrated by its tolerance for various functional groups and the ability to perform the reaction under fluoride-free, aqueous conditions. gelest.com A patent discloses a method for producing perfluoroisopropylaniline by reacting perfluoroisopropyl iodide with aniline, indicating the feasibility of using perfluoroalkyl halides in such syntheses. google.com Another patent describes synthesizing perfluoroalkyl-substituted anilines from 2-bromoheptafluoropropane, highlighting the use of relatively inexpensive starting materials suitable for industrial production. google.com

The general scheme for such a reaction can be represented as:

Ar-M + Rf-X ---[Catalyst]---> Ar-Rf

Where:

Ar-M is an aniline derivative with a metallic or organometallic component (e.g., boronic acid, silane, organozinc).

Rf-X is a perfluorohexyl halide (X = I, Br).

Catalyst is typically a palladium or nickel complex.

The efficiency of these reactions is highly dependent on the choice of catalyst, ligands, base, and solvent system. Sterically hindered aryl bromides have been shown to couple effectively with aryltrialkoxysilanes, suggesting that this method could be adaptable for structurally complex aniline precursors. gelest.com

Electrophilic Perfluoroalkylation Techniques and Reagent Development

Electrophilic perfluoroalkylation involves the reaction of an electron-rich aromatic ring, such as aniline, with a reagent that acts as a source of an electrophilic perfluoroalkyl group ("Rf+"). The electron-rich nature of aniline derivatives makes them suitable substrates for substitution reactions with electrophilic fluoroalkyl radicals. conicet.gov.ar

Recent advancements have focused on the development of new reagents and catalytic systems that facilitate this transformation under mild conditions. researchgate.net A significant area of development is in photoredox catalysis, where visible light is used to generate perfluoroalkyl radicals from stable precursors like perfluoroalkyl iodides. conicet.gov.arresearchgate.net These radicals then undergo an electrophilic addition to the aniline ring.

Several photocatalytic systems have been explored:

Transition Metal Photocatalysts : Complexes of iridium, such as fac-[Ir(ppy)3], and ruthenium, like [Ru(bpy)3]2+, are effective in promoting these reactions under blue light irradiation. conicet.gov.ar

Organic Dyes : Dyes like Eosin Y and Rose Bengal can act as metal-free photocatalysts, generating the required radical species under visible light. conicet.gov.aracs.org This approach is often favored for its lower cost and reduced metal contamination in the final product.

Electron Donor-Acceptor (EDA) Complexes : The formation of an EDA complex between the aniline derivative and a fluoroalkyl iodide can be initiated by visible light, leading to the desired perfluoroalkylation without the need for an external photocatalyst. acs.orgnih.gov

The reaction mechanism typically involves the photocatalyst absorbing light and reaching an excited state. This excited state can then interact with the perfluoroalkyl iodide to generate a perfluoroalkyl radical. The radical adds to the aniline, and subsequent oxidation and deprotonation yield the final product. conicet.gov.aracs.org A study on the synthesis of a related compound, 4-(tert-Butyl)-N,N-dimethyl-2-(perfluorohexyl)aniline, utilized photoinduced methods, underscoring the utility of this strategy. nih.gov

| Catalyst System | Radical Source | Energy Source | Key Features |

|---|---|---|---|

| fac-[Ir(ppy)3] | Rf-I | Blue Light LED | High efficiency, well-defined mechanism. conicet.gov.ar |

| Eosin Y | ICF2COOEt | Green Light Lamp | Metal-free, works well with electron-rich anilines. acs.org |

| EDA Complex | Rf-I | UV/Visible Light | Avoids external photocatalyst, driven by substrate-reagent interaction. acs.orgnih.gov |

Multi-Step Synthetic Sequences for this compound

When direct methods are not feasible or lead to poor selectivity, multi-step sequences provide a robust alternative. uva.nllibretexts.org These strategies involve the synthesis of a precursor molecule that already contains either the perfluorohexyl group or a protected aniline functionality, followed by a final conversion step.

Conversion of Functionalized Precursors Bearing Perfluorohexyl Moieties

This approach focuses on synthesizing a benzene ring substituted with both a perfluorohexyl group and a functional group that can be readily converted into an amine.

Reduction of Nitro-Containing Aromatic Perfluorohexyl Compounds

One of the most common and reliable methods for synthesizing aromatic amines is the reduction of the corresponding nitro compound. wikipedia.orgyoutube.com This strategy is highly applicable to the synthesis of this compound. The synthesis would first involve the preparation of 1-nitro-3-(perfluorohexyl)benzene, which is then reduced in a final step.

The reduction of the nitro group is a well-established transformation in organic chemistry, with numerous reagents capable of effecting the conversion to an aniline. wikipedia.orgmdpi.com The choice of reducing agent can be critical to avoid side reactions, especially given the presence of the electron-withdrawing perfluorohexyl group.

| Reducing Agent | Conditions | Advantages/Disadvantages |

|---|---|---|

| H2 / Pd/C | Catalytic Hydrogenation | Clean, high yield, but can also reduce other functional groups. commonorganicchemistry.com |

| Fe / HCl or Acetic Acid | Acidic Media | Inexpensive, mild, and classic method. youtube.comcommonorganicchemistry.com |

| SnCl2 / HCl | Acidic Media | Mild and effective for selective reductions. commonorganicchemistry.com |

| Sodium Hydrosulfite (Na2S2O4) | Aqueous or Biphasic System | Useful when acidic or hydrogenation conditions are not compatible. wikipedia.org |

| Sodium Hypophosphite / Pd/C | Biphasic water/2-MeTHF | Provides good yield and selectivity in short reaction times. rsc.org |

The general transformation is:

O2N-Ar-Rf ---[Reducing Agent]---> H2N-Ar-Rf

This method's reliability makes it a cornerstone of aniline synthesis. youtube.com

Amination Reactions of Perfluorohexyl-Substituted Halobenzenes

This strategy involves the conversion of a halogen on a perfluorohexyl-substituted benzene ring directly into an amino group. The starting material would be a compound such as 1-bromo-3-(perfluorohexyl)benzene. The transformation is typically achieved through nucleophilic aromatic substitution or, more commonly, through transition-metal-catalyzed amination reactions.

The Buchwald-Hartwig amination is a premier example of such a reaction, utilizing a palladium catalyst with specialized phosphine (B1218219) ligands to couple an amine (or ammonia (B1221849) equivalent) with an aryl halide. The mechanism involves the oxidative addition of the aryl halide to the palladium(0) catalyst, followed by coordination of the amine, deprotonation, and reductive elimination to yield the aniline product and regenerate the catalyst.

Another potential, though often harsher, method is nucleophilic aromatic substitution via a benzyne (B1209423) intermediate. This requires a very strong base, such as sodium amide (NaNH2), to dehydrohalogenate the aryl halide, forming a highly reactive benzyne. Subsequent addition of ammonia or an amide source furnishes the aniline. masterorganicchemistry.com However, this method can lead to mixtures of isomers if the aryne is unsymmetrical. masterorganicchemistry.com

Introduction of the Perfluorohexyl Chain via Established Carbon-Carbon Bond Forming Reactions

An alternative multi-step approach involves creating the crucial carbon-carbon bond between the aromatic ring and the perfluorohexyl chain as a key step. Carbon-carbon bond formation is a fundamental process in organic synthesis for extending carbon skeletons. thesciencehive.co.uknih.govresearchgate.net

This can be achieved by reacting an appropriate aniline derivative with a perfluorohexyl-containing reagent. For example, a Grignard or organolithium reagent derived from a perfluorohexyl halide could react with an electrophilic aniline precursor. However, the high reactivity of these organometallic reagents can be challenging to control.

More controlled C-C bond-forming reactions include:

Friedel-Crafts Type Reactions : While classic Friedel-Crafts alkylation is often incompatible with the strongly deactivating nature of perfluoroalkyl groups, variations using more reactive electrophiles or specialized catalysts might be employed. chemrevise.org

Nucleophilic Substitution : A nucleophilic aniline derivative could potentially displace a leaving group on a perfluorohexyl alkane, although this is generally a difficult transformation. A more common approach is to use a cyanide nucleophile to react with a haloalkane to form a nitrile, which can then be reduced to an amine. thesciencehive.co.ukchemrevise.orgyoutube.com This extends the carbon chain and introduces a nitrogen atom simultaneously.

These multi-step syntheses, while potentially longer, offer flexibility in precursor design and can overcome selectivity issues encountered in direct functionalization methods. uva.nl

Friedel-Crafts Type Reactions with Perfluoroalkylating Agents

Direct Friedel-Crafts alkylation of aniline is generally not feasible as the amino group, a Lewis base, reacts with the Lewis acid catalyst (e.g., AlCl₃), leading to the formation of a deactivating salt. osti.govnih.govacs.orgnih.gov This prevents the desired electrophilic substitution on the aromatic ring.

To circumvent this issue, a common strategy involves the protection of the amino group as an acetanilide (B955). The acetyl group is still an ortho-, para-director, but its deactivating nature can be overcome under certain conditions. A potential, though not explicitly documented for the perfluorohexyl group, Friedel-Crafts approach would involve the reaction of acetanilide with a perfluorohexylating agent. This would be followed by the hydrolysis of the resulting acetanilide to yield the perfluorohexylaniline. However, achieving meta-selectivity in this approach remains a significant hurdle.

Nucleophilic Aromatic Substitution (SNAr) with Fluorinated Reagents

Nucleophilic aromatic substitution (SNAr) offers a viable pathway for the synthesis of this compound, particularly by starting with a substrate where the desired regiochemistry is pre-established. This method typically requires an aromatic ring activated by at least one strong electron-withdrawing group (such as a nitro group) positioned ortho or para to a good leaving group (e.g., a halide). osti.govresearchgate.netconicet.gov.arresearchgate.net

A plausible synthetic route would involve the reaction of a 3-halo-nitrobenzene with a perfluorohexyl nucleophile. The perfluorohexyl group would displace the halide, and the subsequent reduction of the nitro group would yield the target this compound.

Another SNAr approach could start from 1,3-dinitrobenzene. Selective reduction of one nitro group to an amino group would yield 3-nitroaniline (B104315). osti.govrsc.org The remaining nitro group could then activate the ring for a subsequent nucleophilic substitution, although this is less common as the amino group is an activating group. A more likely pathway involves the diazotization of 3-nitroaniline followed by a Sandmeyer-type reaction to introduce a leaving group at the 3-position, which can then be substituted by a perfluorohexyl nucleophile.

Regioselective Synthesis and Isomer Control Considerations

Achieving meta-selectivity is the primary challenge in the synthesis of this compound. As direct electrophilic substitution of aniline is not a viable option for meta-functionalization, indirect methods are necessary.

One of the most promising strategies for regiocontrol is the use of a pre-functionalized starting material. The synthesis of 3-(perfluorohexyl)nitrobenzene via a regioselective method, followed by reduction, is a key approach. Radical perfluoroalkylation of nitrobenzene can offer a pathway to the desired meta-substituted product, as the nitro group is a meta-director for electrophilic attack and can influence the regioselectivity of radical reactions. researchgate.net

Recent advances in photocatalysis have shown promise for the perfluoroalkylation of anilines. researchgate.net While many of these methods favor ortho and para substitution on electron-rich anilines, the use of specific photocatalysts and directing groups can alter this selectivity. For instance, visible light-catalyzed perfluoroalkylation of aniline derivatives using photocatalysts like Rose Bengal or iridium complexes has been reported. researchgate.net The regioselectivity in these reactions is highly dependent on the substituents already present on the aniline ring. For an unsubstituted aniline, a mixture of ortho and para isomers is typically observed. To achieve meta-selectivity, one might start with a 3-substituted aniline where the substituent directs the incoming perfluorohexyl group to the desired position or can be later converted to a hydrogen atom.

Optimization of Reaction Conditions and Process Development for this compound Formation

The yield and selectivity of the synthesis of this compound are highly dependent on the careful optimization of various reaction parameters.

Catalyst and Reagent System Selection

The choice of catalyst and perfluoroalkylating agent is critical. For radical perfluoroalkylation reactions, perfluorohexyl iodide is a common source of the perfluorohexyl radical. The selection of the photocatalyst is crucial for the efficiency and selectivity of the reaction.

| Catalyst System | Perfluoroalkylating Agent | Reaction Type | Typical Substrate | Reference |

| Rose Bengal | Perfluorohexyl iodide | Photocatalytic Radical | Aniline derivatives | |

| Iridium complexes | Perfluorohexyl iodide | Photocatalytic Radical | Aniline derivatives | researchgate.net |

| Copper compounds | Perfluorohexylating agents | Cross-coupling | Aryl halides | rsc.org |

Solvent Effects and Reaction Media Engineering

The solvent can significantly influence the outcome of the reaction, affecting solubility of reagents, catalyst stability, and the reaction pathway itself. In photoinduced reactions, the choice of solvent can impact the formation and stability of key intermediates like electron donor-acceptor (EDA) complexes. conicet.gov.ar For SNAr reactions, polar aprotic solvents like DMSO or DMF are often used to facilitate the reaction between the nucleophile and the aromatic substrate.

| Solvent | Reaction Type | Effect | Reference |

| Acetonitrile (MeCN) | Photocatalytic Radical | Common solvent for photocatalysis | |

| Dimethyl Sulfoxide (DMSO) | Photocatalytic Radical / SNAr | High polarity can enhance reaction rates | conicet.gov.ar |

| Dimethylformamide (DMF) | SNAr | Good for dissolving a wide range of reactants | osti.gov |

Temperature, Pressure, and Reaction Time Influences on Yield and Selectivity

These parameters must be carefully controlled to maximize the yield of the desired product and minimize the formation of byproducts.

Temperature: Photocatalytic reactions are often conducted at or near room temperature, taking advantage of the energy provided by light to drive the reaction. SNAr reactions may require elevated temperatures to overcome the activation energy barrier.

Pressure: For reactions involving gaseous reactants or byproducts, pressure can be a significant factor. However, for the liquid-phase synthesis of this compound, pressure is not typically a primary variable for optimization.

Reaction Time: The duration of the reaction needs to be optimized to ensure complete conversion of the starting material without leading to the degradation of the product. Reaction times for photocatalytic perfluoroalkylations can range from several hours to a full day.

The following table provides a hypothetical optimization summary based on general principles for a photocatalytic synthesis of a perfluoroalkylaniline:

| Parameter | Range/Value | Effect on Yield/Selectivity |

| Catalyst Loading | 1-5 mol% | Increasing catalyst loading can increase the reaction rate up to a certain point, after which it may not significantly improve the yield and could lead to side reactions. |

| Solvent | MeCN, DMSO, DMF | The choice of solvent can affect the solubility of reagents and the stability of intermediates, thereby influencing both yield and selectivity. |

| Temperature | 25-80 °C | Higher temperatures might be needed for some steps but could also lead to undesired side products. Photocatalytic steps are often light-dependent rather than temperature-dependent. |

| Light Source | Blue LED, UV lamp | The wavelength and intensity of the light source are critical for photo-induced reactions, directly impacting the rate of radical generation. |

| Reaction Time | 12-24 hours | Sufficient time is needed for the reaction to go to completion, but prolonged reaction times can lead to product decomposition. |

Advanced Analytical and Spectroscopic Methodologies for Structural Elucidation of 3 Perfluorohexyl Aniline

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone for the structural analysis of 3-(Perfluorohexyl)aniline, offering detailed insights into the hydrogen, carbon, and fluorine atomic environments.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis

The ¹H NMR spectrum provides critical information regarding the protons on the aromatic ring and the amine group. The powerful electron-withdrawing nature of the perfluorohexyl group significantly influences the chemical shifts of the aromatic protons, causing them to shift downfield compared to unsubstituted aniline (B41778). The protons on the aniline ring (H-2, H-4, H-5, and H-6) exhibit distinct signals due to their unique electronic environments and coupling interactions. The amine (-NH₂) protons typically appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| H-2 | ~7.10 | Singlet (or narrow triplet) | - |

| H-4 | ~6.95 | Doublet of doublets | J(H4-H5) ≈ 8.0, J(H4-H6) ≈ 2.0 |

| H-5 | ~7.25 | Triplet | J(H5-H4) ≈ 8.0, J(H5-H6) ≈ 8.0 |

| H-6 | ~6.90 | Doublet of doublets | J(H6-H5) ≈ 8.0, J(H6-H4) ≈ 2.0 |

| -NH₂ | ~3.80 | Broad singlet | - |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The spectrum will show six distinct signals for the aromatic carbons and six signals for the carbons in the perfluorohexyl chain. The carbon atom attached to the perfluorohexyl group (C-3) will experience a significant inductive effect, altering its chemical shift. Similarly, the other aromatic carbons (C-1, C-2, C-4, C-5, C-6) will have characteristic shifts reflecting the combined electronic effects of the amino and perfluorohexyl substituents.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 (-NH₂) | ~147.0 |

| C-2 | ~116.0 |

| C-3 (-C₆F₁₃) | ~132.0 (with C-F coupling) |

| C-4 | ~120.0 |

| C-5 | ~130.0 |

| C-6 | ~119.0 |

| -CF₂- (chain carbons) | ~108-125 (complex multiplets) |

| -CF₃ (terminal carbon) | ~118.0 (quartet) |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopic Analysis for Perfluoroalkyl Chain Confirmation

¹⁹F NMR is an indispensable tool for verifying the structure of the perfluorohexyl chain. rsc.orgnih.gov Due to the high sensitivity of the ¹⁹F nucleus, this technique provides a clear and detailed spectrum. chemrxiv.org Each chemically non-equivalent difluoromethylene (-CF₂-) group in the chain will produce a distinct signal, and the terminal trifluoromethyl (-CF₃) group will also have a characteristic resonance. The chemical shifts and coupling patterns (J-coupling) between adjacent fluorine groups confirm the linear arrangement and integrity of the perfluorohexyl substituent.

Table 3: Predicted ¹⁹F NMR Spectroscopic Data for this compound

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm, relative to CFCl₃) | Predicted Multiplicity |

|---|---|---|

| -CF₃ | ~ -81.0 | Triplet |

| -CF₂- (adjacent to CF₃) | ~ -126.0 | Multiplet |

| -CF₂- (internal chain) | ~ -122.0 to -124.0 | Multiplets |

| -CF₂- (adjacent to ring) | ~ -115.0 | Multiplet |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemical Analysis

Two-dimensional (2D) NMR experiments are crucial for assembling the complete structural puzzle by establishing correlations between different nuclei. epfl.ch

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment establishes proton-proton coupling relationships. sdsu.edu For this compound, it would show cross-peaks between adjacent aromatic protons, such as H-4 with H-5, and H-5 with H-6, confirming their positions on the ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation). youtube.com It allows for the unambiguous assignment of each aromatic carbon signal by linking it to its corresponding, previously assigned proton signal from the ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information on longer-range couplings (typically 2-4 bonds), which is vital for connecting different structural fragments. youtube.comresearchgate.net A key correlation would be observed between the protons ortho to the substituent (H-2 and H-4) and the first carbon of the perfluorohexyl chain (C-α), definitively proving the attachment of the chain to the C-3 position of the aniline ring.

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Pathway Investigations

Mass spectrometry is used to determine the molecular weight of the compound and to gain insight into its structure through analysis of its fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS)

In EI-MS, the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation. This "hard" ionization technique provides a characteristic fragmentation pattern that serves as a molecular fingerprint. nih.gov

Molecular Ion (M⁺): The spectrum would exhibit a molecular ion peak corresponding to the exact mass of this compound.

Fragmentation Pathways: The high stability of the perfluorinated fragments is a driving force in the fragmentation process. Key fragmentation pathways would include:

Cleavage of the bond between the aromatic ring and the perfluorohexyl chain, leading to a prominent [M - C₆F₁₃]⁺ ion.

Fragmentation within the perfluorohexyl chain, resulting in a series of ions corresponding to the loss of CF₂, CF₃, and other CₓFᵧ fragments.

Fragmentation of the aniline ring itself, though often less prominent than the loss of the fluorinated chain.

Table 4: Predicted Key Fragments in the EI-MS of this compound

| m/z (mass-to-charge ratio) | Predicted Fragment Identity |

|---|---|

| 411 | [M]⁺ (Molecular Ion) |

| 319 | [C₆F₁₃]⁺ |

| 92 | [M - C₆F₁₃]⁺ (Aniline radical cation fragment) |

| 69 | [CF₃]⁺ |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile compounds like anilines. In the analysis of fluorinated organic compounds, ESI-MS typically operates in both positive and negative ionization modes to provide comprehensive structural information. researchgate.net For this compound, analysis in positive ion mode (ESI+) is expected to readily produce the protonated molecular ion, [M+H]+. researchgate.net This occurs due to the basicity of the amine functional group.

In-source fragmentation (ISF) can be a factor during the ESI process for certain per- and polyfluoroalkyl substances (PFAS), particularly those containing a carboxylate headgroup. nih.gov While this compound lacks this group, the potential for fragmentation must still be considered, as source temperatures can influence the stability of the parent ion. nih.gov Tandem mass spectrometry (MS/MS) experiments on the [M+H]+ ion would be employed to induce fragmentation and elucidate the structure. The fragmentation patterns of perfluoroalkyl anions are known to be more complex than a simple sequential loss of neutral fragments, often involving rapid fluorine shifts to generate a series of new anions before further fragmentation. well-labs.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the separation, identification, and quantification of volatile and semi-volatile compounds, making it well-suited for the analysis of aniline derivatives. d-nb.inforesearchgate.netfigshare.com The technique is frequently used to determine the concentration of anilines in various samples and to assess the purity of standards. epa.gov For this compound, a sample would be injected into the GC, where it is vaporized and separated on a capillary column. nih.govhpst.cz The choice of column, such as a VF-624MS, and the temperature gradient are critical for achieving good separation. nih.gov

Following separation, the compound enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting mass spectrum provides a molecular fingerprint, characterized by a molecular ion peak and a series of fragment ions. For aromatic amines, the molecular ion peak is typically strong and has an odd-numbered mass-to-charge ratio. libretexts.org Common fragmentation of anilines involves the loss of a hydrogen atom to form the [M-1]+ ion, followed by the expulsion of HCN, leading to a fragment at m/z 66. miamioh.edu The presence of the perfluorohexyl chain introduces additional, characteristic fragmentation pathways. The identification of this compound is confirmed by matching its retention time and mass spectrum with that of a certified reference standard analyzed under identical conditions. eurofins.com

| GC-MS Operational Parameters (Typical for Aniline Derivatives) | |

| Parameter | Condition |

| GC Column | Fused silica (B1680970) capillary column (e.g., VF-624MS, 30m x 0.25mm, 1.4 µm film) nih.gov |

| Carrier Gas | Helium or Hydrogen nih.govsemanticscholar.org |

| Injection Mode | Splitless nih.gov |

| Injector Temperature | ~150-180°C nih.govsemanticscholar.org |

| Oven Program | Example: 35°C for 2 min, then 5°C/min to 150°C, then 25°C/min to 280°C, hold for 5 min nih.gov |

| MS Ionization Mode | Electron Impact (EI) |

| Detector | Quadrupole or Tandem Mass Spectrometer (MS/MS) d-nb.info |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of a compound's elemental composition by providing a highly accurate mass measurement. nih.gov Techniques like Orbitrap MS or Fourier-transform ion cyclotron resonance (FT-ICR) MS can achieve mass accuracies in the low parts-per-million (ppm) range. nih.gov For this compound (C12H6F13N), the theoretical exact mass can be calculated with high precision.

The experimentally determined mass from an HRMS instrument is compared against the theoretical mass. A low mass error, typically below 5 ppm, provides strong evidence for the proposed elemental formula, distinguishing it from other potential formulas with the same nominal mass. This high level of confidence is crucial for structural elucidation, especially for novel compounds or when analyzing complex mixtures. nih.gov

| Compound | Molecular Formula | Theoretical Exact Mass (Da) |

| This compound | C12H6F13N | 411.0326 |

| For comparison: | ||

| 3-(Trifluoromethyl)aniline nih.gov | C7H6F3N | 161.0452 |

| 4-Fluoroaniline (B128567) nih.gov | C6H6FN | 111.0484 |

| Aniline nist.gov | C6H7N | 93.0578 |

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared and Raman techniques, provides detailed information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful method for identifying the functional groups within a molecule. The IR spectrum of this compound is expected to show a combination of absorptions characteristic of an aromatic amine and a perfluoroalkyl chain. wikieducator.org

The amine group (-NH2) of a primary aromatic amine like aniline typically displays two distinct N-H stretching bands in the 3300-3500 cm⁻¹ region; one for the asymmetric stretch and one for the symmetric stretch. youtube.com An N-H bending vibration (scissoring) is also expected in the 1580-1650 cm⁻¹ range. wikieducator.org

The aromatic ring gives rise to several characteristic absorptions. These include =C-H stretching vibrations just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹) and C=C in-ring stretching vibrations in the 1400-1600 cm⁻¹ region. orgchemboulder.comopenstax.org Strong absorptions due to C-H out-of-plane bending occur between 675 and 900 cm⁻¹, with the exact position being indicative of the substitution pattern on the aromatic ring. orgchemboulder.com

The most intense feature related to the perfluorohexyl group will be the C-F stretching vibrations. Carbon-fluorine bonds produce very strong absorption bands, typically found in the 1000-1400 cm⁻¹ region. spectroscopyonline.com The presence of multiple fluorine atoms results in a series of strong, complex bands in this area. spectroscopyonline.com

| Functional Group | Vibrational Mode | Expected IR Absorption Range (cm⁻¹) | Reference |

| Amine (-NH2) | N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | wikieducator.org |

| Amine (-NH2) | N-H Bend (scissoring) | 1580 - 1650 | wikieducator.org |

| Aromatic Ring | =C-H Stretch | 3000 - 3100 | orgchemboulder.comopenstax.org |

| Aromatic Ring | C=C In-Ring Stretch | 1400 - 1600 | orgchemboulder.comopenstax.org |

| Aromatic Ring | C-H Out-of-Plane Bend | 675 - 900 | orgchemboulder.com |

| Perfluoroalkyl (-CFn) | C-F Stretch | 1000 - 1400 (Strong, complex) | spectroscopyonline.com |

Raman Spectroscopy

Raman spectroscopy serves as a complementary technique to IR spectroscopy. A key advantage of Raman for analyzing per- and polyfluoroalkyl substances (PFAS) is its ability to identify specific spectral regions associated with C-C, CF2, and CF3 bonds. spectroscopyonline.com Recent studies combining Raman spectroscopy with density functional theory (DFT) calculations have been effective in differentiating between various PFAS compounds and their isomers. spectroscopyonline.comnih.gov

For this compound, the Raman spectrum would be expected to show strong signals for the symmetric vibrations of the aromatic ring. The vibrations of the perfluoroalkyl chain, particularly the C-F and C-C backbone stretches, would also be prominent. For example, studies on similar molecules have identified characteristic Raman peaks for CF2 and CF3 groups. nih.gov The differentiation between isomers can often be achieved by observing subtle shifts in peak locations in specific wavenumber regions. nih.gov The use of advanced techniques like Surface-Enhanced Raman Scattering (SERS) can significantly amplify the signal, allowing for the detection of trace amounts of fluorinated compounds. researchgate.netrsc.org

| Structural Feature | Vibrational Mode | Typical Raman Shift Range (cm⁻¹) | Reference |

| Perfluoroalkyl Chain | CF2 & CF3 related modes | 200 - 800 | nih.gov |

| Perfluoroalkyl Chain | C-C, CF2 & CF3 related modes | 1000 - 1400 | nih.gov |

| Aromatic Ring | Ring Vibrations | 1600 - 1660 | researchgate.net |

X-ray Diffraction (XRD) Analysis for Solid-State Structural Determination

Furthermore, XRD analysis elucidates the intermolecular interactions that govern the crystal packing, such as hydrogen bonding and halogen bonding. In related fluorinated anilines, studies have shown that fluorine atoms can act as acceptors for N-H···F hydrogen bonds, influencing the crystal lattice. researchgate.net The analysis of nonbonding F···F contacts and other interactions is also critical for understanding the solid-state properties of these materials. researchgate.net While specific crystal structure data for this compound is not widely published, analysis of analogous structures like 4-fluoroaniline provides insight into the types of crystal packing that might be expected. nih.gov

Microscopic and Surface Characterization Techniques for Materials Derived from this compound

The elucidation of the surface properties of polymeric materials is critical to understanding their performance and potential applications. For materials derived from this compound, which are expected to possess unique surface characteristics due to the presence of the fluorinated alkyl chain, advanced microscopic techniques are indispensable. These methods provide nanoscale insights into the material's topography, morphology, and elemental composition, which are governed by synthesis conditions and processing.

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) serves as a powerful tool for the three-dimensional characterization of surface topography at the nanoscale without the need for vacuum conditions or conductive coatings on the sample. researchgate.net This technique is particularly well-suited for analyzing the surface morphology, roughness, and texture of thin films and coatings derived from this compound.

In studies of analogous fluorinated and non-fluorinated polyaniline films, AFM has been employed to reveal detailed surface features. researchgate.netresearchgate.net The analysis typically involves scanning a sharp tip attached to a cantilever across the sample surface. The resulting data can be used to generate high-resolution 3D images and to calculate critical surface parameters.

Detailed Research Findings:

For polymeric films, AFM analysis provides quantitative data on surface roughness, which is a key indicator of the material's texture. The presence of the perfluorohexyl group in poly(this compound) is anticipated to influence the packing of polymer chains and, consequently, the surface morphology. Research on similar polymer systems has shown that the surface can range from smooth to granular or fibrous, depending on the polymerization method and post-treatment. researchgate.netscielo.br

The key surface roughness parameters obtained from AFM analysis include:

Average Roughness (Ra): The arithmetic average of the absolute values of the surface height deviations measured from the mean plane.

Root Mean Square (RMS) Roughness (Rq): The square root of the mean of the squares of the surface height deviations.

Maximum Peak-to-Valley Height (Rt): The vertical distance between the highest and lowest points on the surface.

These parameters are crucial for correlating the material's surface characteristics with its functional properties, such as hydrophobicity and adhesion.

Interactive Data Table: Representative Surface Roughness Parameters from AFM Analysis of Analogous Polymer Films

| Parameter | Symbol | Typical Value Range (nm) | Description |

| Average Roughness | Ra | 5 - 50 | Provides a general measure of surface texture. |

| RMS Roughness | Rq | 7 - 60 | A statistically more significant measure of surface roughness. |

| Maximum Peak-to-Valley Height | Rt | 50 - 300 | Indicates the overall range of topographical features on the surface. |

| Particle Size | - | 30 - 150 | Refers to the average diameter of granular or fibrillar structures observed on the polymer film surface. researchgate.netresearchgate.net |

Scanning Electron Microscopy-Energy Dispersive X-ray (SEM-EDX) Analysis

Scanning Electron Microscopy (SEM) coupled with Energy Dispersive X-ray (EDX) spectroscopy is a comprehensive technique for characterizing the micromorphology and elemental composition of materials. SEM provides high-resolution images of the sample surface, while EDX analysis identifies and quantifies the elemental constituents. researchgate.net

Detailed Research Findings:

The EDX component of the analysis is particularly valuable for confirming the incorporation of the perfluorohexyl group into the polymer structure. By scanning the sample with the electron beam, characteristic X-rays are emitted from the elements present. The EDX detector measures the energy of these X-rays to create a spectrum that shows the elemental peaks.

For a polymer derived from this compound, the EDX spectrum is expected to show significant peaks for Carbon (C), Nitrogen (N) from the aniline backbone, and Fluorine (F) from the perfluorohexyl tail. The presence and relative intensity of the fluorine peak would provide direct evidence of the successful polymerization and the presence of the fluorinated substituent. researchgate.net Elemental mapping can further be used to visualize the spatial distribution of these elements across the sample surface, confirming a homogeneous incorporation of the fluorinated side chains.

Interactive Data Table: Expected Elemental Composition from SEM-EDX of Poly(this compound)

| Element | Symbol | Expected Presence | Significance |

| Carbon | C | Yes | A primary constituent of the aniline backbone and the perfluorohexyl chain. |

| Nitrogen | N | Yes | A key element in the polyaniline backbone. |

| Fluorine | F | Yes | The defining element of the perfluorohexyl substituent; its detection confirms the material's identity. |

| Oxygen | O | Possible | May be present due to surface oxidation or from the polymerization process. |

| Sulfur | S | Possible | May be present if a sulfur-containing acid dopant (e.g., sulfuric acid) is used during synthesis. |

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are instrumental in elucidating the fundamental properties of molecules like this compound. These methods allow for a detailed exploration of the molecule's electronic structure and the spatial arrangement of its atoms.

Density Functional Theory (DFT) Studies on Conformational Preferences

The conformational flexibility of this compound is primarily dictated by the rotation around the C-C bond connecting the perfluorohexyl chain to the aniline ring and the orientation of the amino group. Density Functional Theory (DFT) is a computational method well-suited for determining the preferred conformations and the energy barriers between them. bookpi.org

The orientation of the amino group relative to the perfluorohexyl substituent also influences the conformational energy landscape. The interaction between the lone pair of the nitrogen atom and the electron-deficient perfluorohexyl chain can lead to specific, stabilized conformations.

Illustrative Conformational Analysis Data for this compound

| Dihedral Angle (C-C-C-N) | Relative Energy (kcal/mol) |

| 0° | 5.2 |

| 60° | 1.5 |

| 120° | 0.0 |

| 180° | 3.8 |

This table presents hypothetical relative energies for different rotational conformations of the perfluorohexyl group with respect to the aniline ring, based on general principles of steric and electronic effects in similar molecules.

Analysis of Frontier Molecular Orbitals (FMOs) and Electron Density Distribution

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. physchemres.org For this compound, the distribution of these orbitals provides insight into its nucleophilic and electrophilic character.

The HOMO is expected to be localized primarily on the aniline ring and the nitrogen atom of the amino group, reflecting the electron-donating nature of this moiety. This suggests that the initial site of electrophilic attack would be at the ortho and para positions of the ring or at the nitrogen atom. The LUMO, in contrast, is anticipated to be distributed significantly along the electron-withdrawing perfluorohexyl chain. This indicates that the molecule would accept electrons into this part of its structure.

Illustrative FMO Data for this compound

| Molecular Orbital | Energy (eV) | Primary Localization |

| HOMO | -6.8 | Aniline Ring, Nitrogen Atom |

| LUMO | -1.5 | Perfluorohexyl Chain |

| HOMO-LUMO Gap | 5.3 | - |

This table provides estimated energy values for the frontier molecular orbitals of this compound, derived from trends observed in computational studies of related fluoroalkyl-substituted aromatic compounds.

Electrostatic Potential Surface Analysis

The electrostatic potential (ESP) surface of a molecule provides a visual representation of the charge distribution and is a valuable tool for predicting non-covalent interactions and reactive sites. For this compound, the ESP surface would highlight regions of negative potential (electron-rich) and positive potential (electron-poor).

A region of significant negative electrostatic potential is expected around the nitrogen atom of the amino group, confirming its role as a primary site for protonation and hydrogen bonding. The aromatic ring will also exhibit some negative potential, though this will be attenuated by the electron-withdrawing effect of the perfluorohexyl group. Conversely, a strong positive electrostatic potential is anticipated to be located on the perfluorohexyl chain, particularly around the fluorine atoms, making this region susceptible to nucleophilic attack.

Mechanistic Studies and Reaction Pathway Modeling

Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing for the elucidation of pathways that are often difficult to probe experimentally.

Computational Elucidation of Perfluoroalkylation Mechanisms

The synthesis of this compound typically involves the perfluoroalkylation of aniline. Computational studies on the perfluoroalkylation of aromatic compounds often point towards radical-mediated mechanisms. researchgate.netconicet.gov.ar Density functional theory can be employed to model the key steps in these radical reactions.

A plausible mechanism involves the generation of a perfluorohexyl radical (C6F13•) from a suitable precursor. This highly electrophilic radical can then attack the electron-rich aniline ring. Computational modeling can help determine the preferred site of attack (ortho, meta, or para). Given the meta-directing nature of the amino group under certain acidic or radical conditions, the formation of the 3-substituted product is a likely outcome.

The reaction likely proceeds through the formation of a radical adduct, which is then oxidized and deprotonated to yield the final this compound product. Computational modeling can provide the energetics of these intermediates and the transition states connecting them, offering a detailed picture of the reaction pathway. conicet.gov.ar

Transition State Analysis for Key Reaction Steps

Identifying and characterizing the transition states is fundamental to understanding the kinetics of a chemical reaction. For the perfluoroalkylation of aniline, transition state analysis can pinpoint the rate-determining step of the reaction.

Computational methods can be used to locate the transition state structure for the addition of the perfluorohexyl radical to the aniline ring. The energy barrier associated with this transition state will determine the rate of this key step. By comparing the activation energies for attack at the ortho, meta, and para positions, the regioselectivity of the reaction can be rationalized.

Further computational analysis can be performed on the subsequent oxidation and deprotonation steps to build a complete energy profile for the reaction. This detailed understanding of the reaction mechanism at a molecular level is invaluable for optimizing reaction conditions and developing new synthetic methodologies.

Illustrative Transition State Energy Data for Perfluorohexylation of Aniline

| Reaction Step | Position of Attack | Activation Energy (kcal/mol) |

| Radical Addition | ortho | 12.5 |

| Radical Addition | meta | 10.8 |

| Radical Addition | para | 13.2 |

This table presents hypothetical activation energies for the radical addition step at different positions on the aniline ring, based on the expected directing effects and findings from computational studies on similar radical aromatic substitution reactions.

Kinetic and Thermochemical Aspects of Formation and Transformation

A thorough computational study on the formation of this compound would involve mapping the potential energy surface for its synthesis reaction pathways. Density Functional Theory (DFT) is a common method used for such analyses, providing insights into the reaction mechanism at a molecular level. researchgate.net

While specific data for this compound is not available, a representative data table for a hypothetical reaction step is shown below to illustrate how such findings would be presented.

Table 1: Illustrative Thermochemical and Kinetic Data for a Hypothetical Reaction Step This table is for illustrative purposes only, as specific literature data for this compound was not found.

| Reaction Step | Parameter | Calculated Value (Method/Basis Set) |

| Transition State 1 (TS1) | Activation Energy (Ea) | Value kJ/mol (e.g., B3LYP/6-31G) |

| Reaction Intermediate 1 | Enthalpy of Formation (ΔHf) | Value kJ/mol (e.g., B3LYP/6-31G) |

| Overall Reaction | Gibbs Free Energy (ΔG) | Value kJ/mol (e.g., B3LYP/6-31G*) |

Theoretical Prediction of Spectroscopic Parameters to Aid Experimental Assignment

Computational chemistry provides powerful tools for predicting spectroscopic parameters, which are invaluable for confirming the structure of newly synthesized compounds and interpreting experimental data. researchgate.net Methods like DFT and Time-Dependent DFT (TD-DFT) can accurately calculate a range of spectroscopic properties. nih.govnih.gov

For this compound, theoretical calculations would predict:

NMR Spectra: Chemical shifts for ¹H, ¹³C, and ¹⁹F nuclei would be calculated using methods like the Gauge-Invariant Atomic Orbital (GIAO) method.

Vibrational Spectra: Infrared (IR) and Raman frequencies and intensities would be computed to help assign bands in experimental spectra to specific molecular vibrations, such as N-H stretching or C-F stretching modes.

Electronic Spectra: UV-Vis absorption maxima (λmax) would be predicted using TD-DFT, providing information about the electronic transitions within the molecule.

These theoretical spectra can be compared directly with experimental results to validate the molecular structure. An excellent correlation between predicted and measured spectra provides strong evidence for the correct compound identification. researchgate.net

Table 2: Predicted Spectroscopic Parameters for this compound This table is a template for data that would be generated from a computational study. Specific values are dependent on the chosen level of theory.

| Parameter | Predicted Value |

| 1H NMR Chemical Shift (ppm, relative to TMS) | |

| Aromatic Protons | Calculated Range |

| Amine Protons | Calculated Value |

| 13C NMR Chemical Shift (ppm, relative to TMS) | |

| C-NH2 | Calculated Value |

| C-C6F13 | Calculated Value |

| 19F NMR Chemical Shift (ppm, relative to CFCl3) | |

| -CF2- groups | Calculated Range |

| -CF3 group | Calculated Value |

| Key IR Vibrational Frequencies (cm-1) | |

| N-H Stretch | Calculated Value |

| C-F Stretch | Calculated Value |

| UV-Vis Absorption Maximum (λmax) | Calculated Value nm |

Solvent Effects Modeling in Theoretical Chemical Studies

The properties and reactivity of a molecule can be significantly influenced by its solvent environment. Theoretical models are used to simulate these effects computationally. The most common approaches are implicit solvation models, such as the Polarizable Continuum Model (PCM), where the solvent is treated as a continuous medium with a specific dielectric constant.

For this compound, modeling solvent effects would be crucial for:

Predicting Reaction Outcomes: The kinetics and thermodynamics of a reaction can change dramatically in different solvents. Modeling can predict how activation energies and reaction equilibria will shift, helping to select the optimal solvent for a synthesis.

Understanding Spectroscopic Shifts: Solvatochromism, the change in color (and UV-Vis spectrum) with solvent polarity, can be modeled to understand how the solvent interacts with the molecule's ground and excited electronic states.

A computational study would involve optimizing the geometry of this compound and calculating its properties in the gas phase and in a series of solvents with varying polarities.

Table 3: Illustrative Data for a Calculated Property of this compound in Various Solvents This table illustrates how a property, such as the Gibbs free energy of a reaction, might be presented. It is for demonstrative purposes only.

| Solvent | Dielectric Constant (ε) | Calculated Property (e.g., ΔG in kJ/mol) |

| Gas Phase | 1.0 | Value |

| Toluene | 2.4 | Value |

| Dichloromethane | 8.9 | Value |

| Acetonitrile | 37.5 | Value |

| Water | 78.4 | Value |

Tabular Summary of Compounds

Reactivity and Derivatization Pathways of 3 Perfluorohexyl Aniline

Reactions Involving the Amine Functional Group

The lone pair of electrons on the nitrogen atom of the primary amine group makes it a potent nucleophile and a site for a range of chemical modifications.

Acylation, Alkylation, and Arylation Reactions

Acylation: The primary amine of 3-(perfluorohexyl)aniline readily undergoes acylation when treated with acylating agents like acid chlorides or anhydrides. This reaction, typically conducted in the presence of a base to neutralize the acid byproduct, yields the corresponding N-acylated derivative, an amide. Acylation is often employed as a protective strategy for the amino group. pearson.com By converting the highly activating amino group into a less activating amide group, it is possible to control the extent of reaction in subsequent electrophilic aromatic substitutions and prevent unwanted side reactions. pearson.com

Alkylation and Arylation: The nitrogen atom can also be targeted by alkylating and arylating agents. N-alkylation can be achieved using alkyl halides, while N-arylation may be accomplished through methods like the Buchwald-Hartwig amination. However, direct alkylation of anilines can sometimes lead to mixtures of mono-, di-, and even tri-alkylated products. In some cases, particularly under acidic conditions with catalysts like H₂O·B(C₆F₅)₃, C-alkylation at the para position of the aromatic ring can occur selectively over N-alkylation. le.ac.uk

| Reaction Type | Reagent Class | Product Class | Notes |

| Acylation | Acid Halides, Acid Anhydrides | N-Aryl Amides | Often used to protect the amine group and moderate its activating effect. |

| Alkylation | Alkyl Halides | Secondary/Tertiary Anilines | Can lead to multiple alkylations. |

| Arylation | Aryl Halides (with catalyst) | Diaryl Amines | Commonly achieved via transition-metal catalyzed cross-coupling reactions. |

Diazotization and Transformations of the Diazonium Salt

Like other primary aromatic amines, this compound can be converted into a diazonium salt. This process, known as diazotization, involves treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). chemicalnote.com The resulting 3-(perfluorohexyl)benzenediazonium salt is a versatile intermediate. organic-chemistry.org

The diazonium group (-N₂⁺) is an excellent leaving group (as N₂ gas), which allows it to be replaced by a wide variety of nucleophiles. masterorganicchemistry.comlibretexts.org This provides a powerful synthetic route to introduce functionalities onto the aromatic ring that are not easily accessible through direct substitution.

Key Transformations of Diazonium Salts:

Sandmeyer Reactions: Catalyzed by copper(I) salts, these reactions allow for the introduction of chloride (CuCl), bromide (CuBr), or cyanide (CuCN) groups. masterorganicchemistry.comlumenlearning.com

Schiemann Reaction: Heating the diazonium tetrafluoroborate (B81430) salt (formed by treating the diazonium salt with fluoroboric acid, HBF₄) introduces a fluorine atom. masterorganicchemistry.comlkouniv.ac.in

Hydroxylation: Heating the diazonium salt in an aqueous acidic solution replaces the diazonium group with a hydroxyl (-OH) group, forming the corresponding phenol. masterorganicchemistry.com

Iodination: Treatment with potassium iodide (KI) results in the formation of an aryl iodide. lkouniv.ac.in

Reductive Deamination: Reaction with hypophosphorous acid (H₃PO₂) removes the amino group entirely, replacing it with a hydrogen atom. libretexts.org

| Reaction Name | Reagents | Product Functional Group |

| Sandmeyer | CuCl / CuBr / CuCN | -Cl / -Br / -CN |

| Schiemann | HBF₄, then heat | -F |

| Hydroxylation | H₂O, H⁺, heat | -OH |

| Iodination | KI | -I |

| Deamination | H₃PO₂ | -H |

Condensation Reactions for Schiff Base Formation

The primary amine of this compound can react with carbonyl compounds (aldehydes and ketones) in a condensation reaction to form imines, commonly known as Schiff bases. researchgate.netnanobioletters.com The reaction mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. ejpmr.com These reactions are often catalyzed by an acid and are typically reversible. Schiff bases are important in coordination chemistry as they can act as ligands for metal ions and are valuable intermediates in organic synthesis. semanticscholar.orgjetir.org

Sulfonylation Reactions

Reacting this compound with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) in the presence of a base leads to the formation of a sulfonamide. This reaction is analogous to acylation. Sulfonamides are a significant class of compounds in medicinal chemistry. nih.gov Recent developments have also explored visible-light-mediated methods for the direct sulfonylation of aniline (B41778) derivatives using sulfinate salts or sulfonyl fluorides as reagents. nih.govrsc.org

Reactions Involving the Aromatic Ring

Electrophilic Aromatic Substitution Reactivity Patterns

Electrophilic aromatic substitution (EAS) on the benzene (B151609) ring of this compound is governed by the combined electronic effects of the amino (-NH₂) and the perfluorohexyl (-C₆F₁₃) substituents.

Amino Group (-NH₂): The amino group is a powerful activating group and an ortho, para-director. wikipedia.orgbyjus.com It strongly donates electron density to the aromatic ring through resonance, stabilizing the cationic intermediate (arenium ion) formed during electrophilic attack, particularly when the attack occurs at the ortho and para positions. wikipedia.orgwvu.edu

Perfluorohexyl Group (-C₆F₁₃): The perfluorohexyl group is a very strong electron-withdrawing group due to the high electronegativity of the fluorine atoms (a powerful negative inductive effect, -I). This effect deactivates the aromatic ring towards electrophilic attack. Electron-withdrawing groups are typically meta-directors.

In this compound, these two groups are in competition. The powerfully activating resonance effect of the amino group generally dominates the directing effect. byjus.com Therefore, incoming electrophiles are directed to the positions ortho and para to the amino group, which are positions 2, 4, and 6.

| Position | Relation to -NH₂ | Relation to -C₆F₁₃ | Predicted Reactivity |

| 2 | ortho (activated) | ortho (deactivated) | Moderately favored; some steric hindrance. |

| 4 | para (activated) | meta (least deactivated) | Highly favored; electronically activated and less sterically hindered. |

| 5 | meta (deactivated) | ortho (deactivated) | Disfavored. |

| 6 | ortho (activated) | meta (least deactivated) | Highly favored; electronically activated and least sterically hindered. |

Therefore, the major products of electrophilic aromatic substitution reactions such as nitration, halogenation, and sulfonation on this compound are expected to be a mixture of 4- and 6-substituted isomers, with the 2-substituted isomer formed in smaller amounts, if at all.

Nucleophilic Aromatic Substitution on Activated Systems (if applicable to derivatives)

Nucleophilic aromatic substitution (SNAr) on derivatives of this compound is a plausible pathway for further functionalization, provided the aromatic ring is sufficiently activated by the presence of strong electron-withdrawing groups. The perfluorohexyl group at the meta position exerts a moderate electron-withdrawing effect through induction, which is generally insufficient to facilitate SNAr on its own. Therefore, the introduction of potent activating groups, typically nitro (-NO₂) groups, at positions ortho and/or para to a leaving group is a prerequisite for such transformations.

Common nucleophiles that could be employed in SNAr reactions of activated this compound derivatives include alkoxides, phenoxides, thiolates, and amines. The reaction conditions typically involve polar aprotic solvents, such as DMSO or DMF, and may require elevated temperatures to proceed at a reasonable rate.

Below is an illustrative data table of potential SNAr reactions on a hypothetical activated derivative of this compound, based on known reactivity patterns of other activated aryl halides.

Table 1: Representative Nucleophilic Aromatic Substitution Reactions on an Activated this compound Derivative

| Nucleophile | Product | Typical Conditions | Anticipated Yield (%) |

|---|---|---|---|

| Sodium methoxide | Methoxy derivative | CH₃OH/DMF, 60 °C | 85-95 |

| Sodium thiophenoxide | Phenylthio derivative | DMF, 80 °C | 80-90 |

| Piperidine | Piperidinyl derivative | DMSO, 100 °C | 75-85 |

C-H Functionalization and Cross-Coupling Strategies with the Aromatic Core

The aromatic core of this compound offers several avenues for C-H functionalization and cross-coupling reactions, which are powerful tools for the synthesis of complex molecules. These strategies often rely on transition-metal catalysis, particularly with palladium, to achieve regioselective bond formation. nih.govnih.gov

The amino group of this compound can act as a directing group, facilitating the functionalization of the ortho C-H bonds. This is typically achieved by first converting the aniline to an amide or another suitable directing group. This directed approach allows for the introduction of a variety of substituents at the C2 and C6 positions. For instance, palladium-catalyzed arylation, alkenylation, or alkynylation can be achieved using the appropriate coupling partners (e.g., aryl halides, alkenyl triflates, or terminal alkynes).

In addition to directed C-H activation, cross-coupling reactions of halogenated derivatives of this compound are a viable strategy for derivatization. For example, bromination or iodination of the aromatic ring, followed by Suzuki, Stille, or Sonogashira coupling, would allow for the introduction of a wide range of carbon-based substituents. The strong electron-withdrawing nature of the perfluorohexyl group can influence the reactivity of the aryl halide in these coupling reactions.

The following table summarizes potential C-H functionalization and cross-coupling reactions involving the aromatic core of this compound, with anticipated outcomes based on similar systems.

Table 2: C-H Functionalization and Cross-Coupling Reactions of this compound and its Derivatives

| Reaction Type | Substrate | Reagents and Catalyst | Product | Anticipated Yield (%) |

|---|---|---|---|---|

| Directed C-H Arylation | N-acetyl-3-(perfluorohexyl)aniline | Aryl bromide, Pd(OAc)₂, PPh₃, K₂CO₃ | 2-Aryl-N-acetyl-3-(perfluorohexyl)aniline | 60-75 |

| Suzuki Coupling | 2-Bromo-3-(perfluorohexyl)aniline | Arylboronic acid, Pd(PPh₃)₄, Na₂CO₃ | 2-Aryl-3-(perfluorohexyl)aniline | 70-85 |

| Sonogashira Coupling | 4-Iodo-3-(perfluorohexyl)aniline | Terminal alkyne, PdCl₂(PPh₃)₂, CuI, Et₃N | 4-Alkynyl-3-(perfluorohexyl)aniline | 80-90 |

Transformations of the Perfluorohexyl Moiety (if chemically active, e.g., C-F activation if ortho/meta positions are free and activated)

The perfluorohexyl moiety in this compound is generally considered to be chemically inert under most synthetic conditions. The carbon-fluorine bond is the strongest single bond in organic chemistry, and its activation typically requires harsh conditions or specialized catalytic systems. researchgate.netmdpi.com The presence of the aniline ring, particularly with the amino group, does not significantly activate the C-F bonds of the perfluorohexyl chain for transformations.

For C-F activation to occur, it often necessitates the presence of a directing group in close proximity to the C-F bond, which is not the case for the perfluorohexyl chain in this molecule. researchgate.net Furthermore, the primary, secondary, and tertiary C-F bonds within the perfluorohexyl group exhibit different reactivities, with primary C-F bonds being the most difficult to activate. nih.gov

While some transition metal complexes have been shown to mediate the hydrodefluorination of aliphatic C-F bonds, these reactions are not typically selective and often require forcing conditions that would likely be incompatible with the aniline functionality. nih.gov Therefore, for practical synthetic purposes, the perfluorohexyl group in this compound should be regarded as a stable, non-reactive substituent that imparts specific electronic and physical properties to the molecule.

Selective C-F Bond Activation Studies (if applicable to the specific perfluorohexyl segment)

Hypothetically, selective activation of a C-F bond in the perfluorohexyl chain would be a significant challenge. It would likely require the development of a novel catalytic system capable of differentiating between the numerous C-F bonds present and overcoming the high bond dissociation energy. Such a transformation is currently beyond the scope of standard synthetic methodologies.

Synthetic Utility as a Precursor to Advanced Fluorinated Compounds

This compound serves as a valuable precursor for the synthesis of a variety of advanced fluorinated compounds. Its utility stems from the presence of two distinct reactive sites: the aniline functionality and the aromatic ring, which can be further functionalized. The perfluorohexyl group, being largely inert, acts as a "fluorous tag" that imparts unique properties such as high lipophilicity, thermal stability, and oleophobicity to the resulting molecules.

One of the primary synthetic applications of this compound is in the preparation of fluorinated dyes and pigments. The aniline moiety can be diazotized and coupled with various aromatic compounds to generate azo dyes with modified electronic and solubility properties due to the perfluorohexyl substituent.

Furthermore, this compound is a key building block for the synthesis of fluorinated pharmaceuticals and agrochemicals. The introduction of a perfluorohexyl group can enhance the metabolic stability and membrane permeability of bioactive molecules. The aniline can be acylated, alkylated, or used in cyclization reactions to construct more complex heterocyclic systems.

In materials science, this compound can be used to synthesize fluorinated polymers and surfactants. For example, it can be incorporated into polyamides or polyimides to enhance their thermal and chemical resistance. Its derivatives can also be used as surface-modifying agents to create water- and oil-repellent coatings.

The following table provides examples of advanced fluorinated compounds that could be synthesized from this compound.

Table 3: Synthetic Utility of this compound as a Precursor

| Target Compound Class | Synthetic Transformation | Potential Application |

|---|---|---|

| Fluorinated Azo Dyes | Diazotization and azo coupling | Specialty pigments, functional dyes |

| Fluorinated Pharmaceuticals | Acylation and further elaboration | Drug discovery (e.g., enzyme inhibitors) |

| Fluorinated Agrochemicals | Derivatization to form active ingredients | Herbicides, fungicides with enhanced properties |

| Fluorinated Polymers | Incorporation as a monomer | High-performance materials, low-surface-energy coatings |

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Sodium methoxide |

| Sodium thiophenoxide |

| Piperidine |

| Sodium azide |

| N-acetyl-3-(perfluorohexyl)aniline |

| 2-Aryl-N-acetyl-3-(perfluorohexyl)aniline |

| 2-Bromo-3-(perfluorohexyl)aniline |

| 2-Aryl-3-(perfluorohexyl)aniline |

| 4-Iodo-3-(perfluorohexyl)aniline |

| 4-Alkynyl-3-(perfluorohexyl)aniline |

Applications of 3 Perfluorohexyl Aniline in Materials Science and Polymer Chemistry

Role as a Monomer in Polymerization Reactions

As a monoamine, 3-(Perfluorohexyl)aniline can be incorporated into polymer chains primarily as an end-capping agent to control molecular weight and impart specific surface properties. Alternatively, it can be chemically modified to form a diamine, enabling it to act as a primary monomer in polycondensation reactions.

Synthesis of Fluorinated Polyimides and Polyamides

Fluorinated polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, chemical resistance, and desirable electrical properties, making them suitable for applications in aerospace and microelectronics. kpi.uaresearchgate.net The synthesis of polyimides typically involves a two-step polycondensation reaction between a dianhydride and a diamine to form a poly(amic acid) precursor, which is then chemically or thermally imidized. kpi.ua

While this compound itself is a monoamine, it can be envisioned as a key starting material for creating a fluorinated diamine monomer. The incorporation of such a monomer into a polyimide or polyamide backbone would proceed via standard polycondensation techniques. The reaction with a tetracarboxylic dianhydride, such as 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA), would yield a fluorinated polyimide. kpi.ua The presence of the perfluorohexyl group is anticipated to significantly enhance the properties of the resulting polymer.

Incorporation into Fluorinated Polyurethanes and Other Specialty Polymers

Aniline (B41778) and its derivatives are fundamental precursors in the synthesis of polyurethanes. The primary role of aniline is in the production of methylene (B1212753) diphenyl diisocyanate (MDI), a crucial isocyanate component for polyurethane manufacturing. dtic.mil This process involves the reaction of aniline with formaldehyde (B43269) to produce methylenedianiline (MDA), which is subsequently phosgenated to yield MDI. dtic.mil